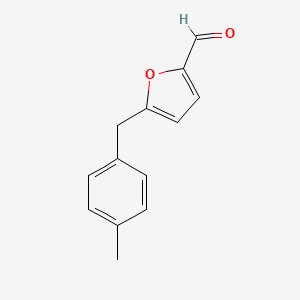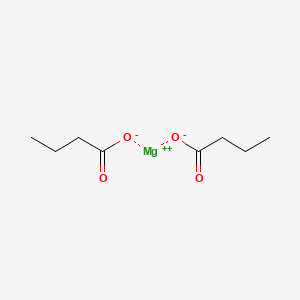
Butyric Acid Magnesium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyric Acid Magnesium Salt, also known as magnesium butyrate, is a compound formed by the reaction of butyric acid with magnesium hydroxide. Butyric acid, a short-chain fatty acid, is naturally found in animal fats and plant oils and is produced by anaerobic bacteria in the gut. Magnesium butyrate is commonly used in dietary supplements due to its potential health benefits, particularly for gut health.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium butyrate can be synthesized by reacting butyric acid with magnesium hydroxide. The reaction typically involves mixing an aqueous solution of butyric acid with magnesium hydroxide under controlled conditions to form the salt. The reaction can be represented as follows:
CH3CH2CH2COOH+Mg(OH)2→(CH3CH2CH2COO)2Mg+2H2O
Industrial Production Methods
Industrial production of magnesium butyrate involves similar principles but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The use of industrial reactors and controlled environments ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Magnesium butyrate, like other butyrate salts, can undergo various chemical reactions, including:
Deprotonation: The carboxyl group can lose a proton, forming butyrate ions.
Reduction: Butyric acid can be reduced to butanol using reducing agents like lithium aluminum hydride.
Nucleophilic Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, and anhydrides.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Dehydrating Agents: Phosphorus pentoxide for forming anhydrides.
Alcohols: For esterification reactions.
Major Products
Butanol: Formed by reduction.
Butyrate Esters: Formed by esterification.
Butyric Anhydride: Formed by dehydration.
Scientific Research Applications
Magnesium butyrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in gut health, as it serves as an energy source for colonocytes and promotes a healthy gut microbiome.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties. It is also studied for its role in modulating the immune system and improving metabolic health.
Industry: Used in the production of pharmaceuticals, food additives, and dietary supplements.
Mechanism of Action
Magnesium butyrate exerts its effects primarily through its role as a source of butyrate ions. Butyrate is known to:
Inhibit Histone Deacetylases (HDACs): This leads to changes in gene expression, promoting anti-inflammatory and anti-cancer effects.
Modulate Gut Microbiota: Promotes the growth of beneficial bacteria and inhibits pathogenic bacteria.
Enhance Gut Barrier Function: Strengthens the intestinal barrier, reducing permeability and inflammation.
Comparison with Similar Compounds
Similar Compounds
Sodium Butyrate: Another butyrate salt with similar properties but different cation.
Calcium Butyrate: Similar to magnesium butyrate but with calcium as the cation.
Butyric Acid: The parent compound, a short-chain fatty acid.
Uniqueness
Magnesium butyrate is unique due to the presence of magnesium, which has additional health benefits such as supporting bone health and muscle function. Compared to sodium butyrate, it may be preferred for individuals needing to limit sodium intake.
Properties
Molecular Formula |
C8H14MgO4 |
|---|---|
Molecular Weight |
198.50 g/mol |
IUPAC Name |
magnesium;butanoate |
InChI |
InChI=1S/2C4H8O2.Mg/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2 |
InChI Key |
XGIJWNPXLLJTTB-UHFFFAOYSA-L |
Canonical SMILES |
CCCC(=O)[O-].CCCC(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809761.png)
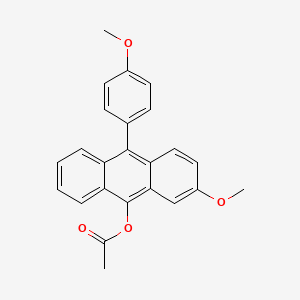
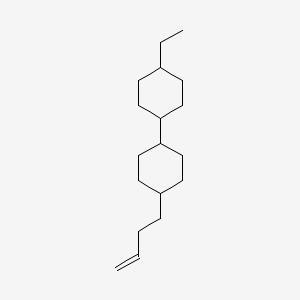
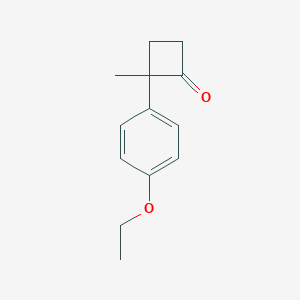
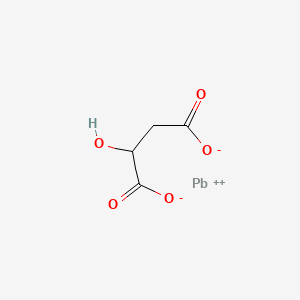
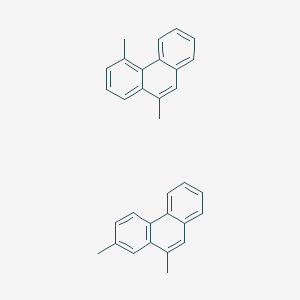
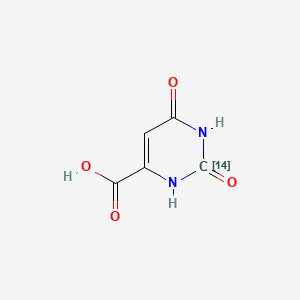
![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)

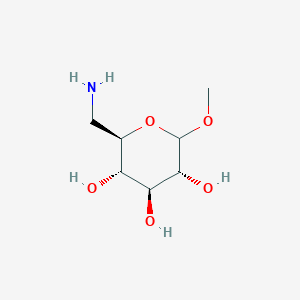
![1,5-Dioxaspiro[5.5]undecane, 8,8,10-trimethyl-](/img/structure/B13809836.png)
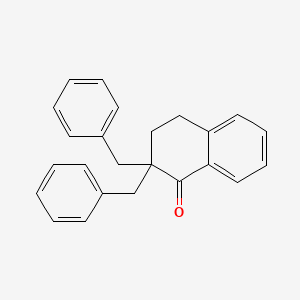
![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B13809843.png)
